4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide
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Description
This compound is a derivative of benzenesulfonamide . It is used in controlling annual and perennial broadleaf weeds . The mode of action involves inhibiting the enzyme activity of protoporphyrinogen oxidase (Protox) .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves a multistep process . For instance, the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .Molecular Structure Analysis
The molecular formula of this compound is C14H12ClF2NO3S . It has an average mass of 347.765 Da and a monoisotopic mass of 347.019440 Da .Chemical Reactions Analysis
The chemical reactions of benzenesulfonamide derivatives involve nucleophilic substitution . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution .Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its enzyme activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the tumor cells’ metabolism .
Biochemical Pathways
The compound affects the biochemical pathways related to tumor cell metabolism. Specifically, it disrupts the anaerobic glycolysis process that tumor cells shift to when they experience hypoxia . This disruption can lead to a decrease in tumor cell proliferation and survival .
Result of Action
The inhibition of CA IX by 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide leads to a disruption in tumor cell metabolism, resulting in decreased cell proliferation and survival . This makes the compound a potential antiproliferative agent.
Future Directions
properties
IUPAC Name |
4-chloro-N-[2-(4-fluorophenoxy)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c15-11-1-7-14(8-2-11)21(18,19)17-9-10-20-13-5-3-12(16)4-6-13/h1-8,17H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFGTNOAAFHECN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzenesulfonamide |
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